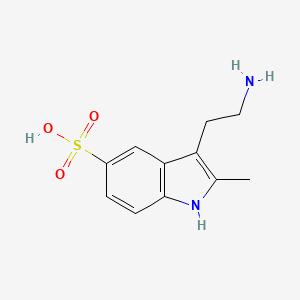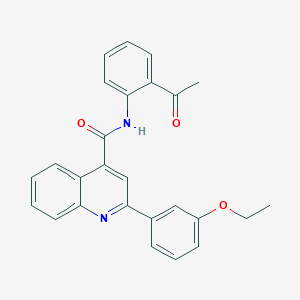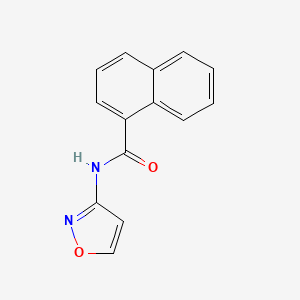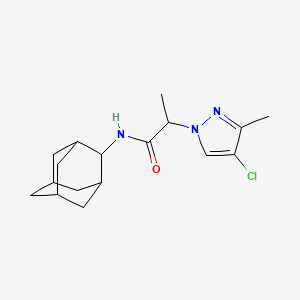
N-(pentafluorophenyl)-1-phenylmethanesulfonamide
Übersicht
Beschreibung
N-(pentafluorophenyl)-1-phenylmethanesulfonamide, also known as PFPS, is a chemical compound that has gained attention in scientific research due to its unique properties. PFPS is a sulfonamide derivative that is widely used as a reagent in organic chemistry, particularly in the synthesis of amides and peptides. In addition, PFPS has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
N-(pentafluorophenyl)-1-phenylmethanesulfonamide acts as a coupling reagent in the synthesis of amides and peptides by activating carboxylic acids and reacting with amines to form amide bonds. N-(pentafluorophenyl)-1-phenylmethanesulfonamide also has unique properties that make it useful in scientific research. For instance, N-(pentafluorophenyl)-1-phenylmethanesulfonamide has a high solubility in organic solvents, which makes it easy to handle and use in various chemical reactions. Additionally, N-(pentafluorophenyl)-1-phenylmethanesulfonamide has a high reactivity and selectivity, which allows for the efficient synthesis of amides and peptides.
Biochemical and physiological effects:
N-(pentafluorophenyl)-1-phenylmethanesulfonamide has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that N-(pentafluorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative and can potentially cause allergic reactions in individuals who are sensitive to sulfonamides. Therefore, it is crucial to handle N-(pentafluorophenyl)-1-phenylmethanesulfonamide with caution and follow proper laboratory safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pentafluorophenyl)-1-phenylmethanesulfonamide has several advantages in laboratory experiments, including its high solubility in organic solvents, high reactivity and selectivity, and low toxicity. However, N-(pentafluorophenyl)-1-phenylmethanesulfonamide also has limitations, such as its potential to cause allergic reactions in sensitive individuals and its high cost compared to other coupling reagents.
Zukünftige Richtungen
There are several potential future directions for N-(pentafluorophenyl)-1-phenylmethanesulfonamide research. One area of interest is the development of new coupling reagents that are more efficient and cost-effective than N-(pentafluorophenyl)-1-phenylmethanesulfonamide. Another area of interest is the use of N-(pentafluorophenyl)-1-phenylmethanesulfonamide in the synthesis of novel biologically active compounds, such as enzyme inhibitors and peptidomimetics. Additionally, N-(pentafluorophenyl)-1-phenylmethanesulfonamide could be used as a tool to study the protein-protein interactions involved in the formation of amyloid fibrils, which could lead to the development of new treatments for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-(pentafluorophenyl)-1-phenylmethanesulfonamide has been extensively used in scientific research due to its ability to act as a coupling reagent in the synthesis of amides and peptides. Moreover, N-(pentafluorophenyl)-1-phenylmethanesulfonamide has shown potential in various fields of research, including biochemistry, pharmacology, and neuroscience. For instance, N-(pentafluorophenyl)-1-phenylmethanesulfonamide has been used as a tool to study the protein-protein interactions involved in the formation of amyloid fibrils, which are associated with several neurodegenerative diseases. N-(pentafluorophenyl)-1-phenylmethanesulfonamide has also been used as a reagent for the synthesis of biologically active compounds, such as peptidomimetics and enzyme inhibitors.
Eigenschaften
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO2S/c14-8-9(15)11(17)13(12(18)10(8)16)19-22(20,21)6-7-4-2-1-3-5-7/h1-5,19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXJFGEWLNGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4821004.png)

![6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4821024.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4821042.png)
![4-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4821044.png)


![1-[(4-sec-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4821063.png)
![2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4821064.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4821070.png)
![1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4821077.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4821080.png)
